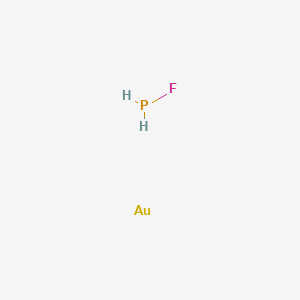![molecular formula C18H18O4Te2 B12556444 2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) CAS No. 185624-48-0](/img/structure/B12556444.png)
2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) is a chemical compound with a unique structure that includes tellurium atoms and dioxolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) typically involves the reaction of tellurium-containing precursors with phenylene and dioxolane derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different tellurium-containing species.
Substitution: The dioxolane rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can produce derivatives with modified dioxolane rings.
科学的研究の応用
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) involves its interaction with molecular targets through its tellurium atoms and dioxolane rings. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity.
類似化合物との比較
Similar Compounds
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-benzoxazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-thiazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-oxazole)
Uniqueness
What sets 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) apart from similar compounds is its unique combination of tellurium atoms and dioxolane rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
185624-48-0 |
|---|---|
分子式 |
C18H18O4Te2 |
分子量 |
553.5 g/mol |
IUPAC名 |
2-[2-[[2-(1,3-dioxolan-2-yl)phenyl]ditellanyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H18O4Te2/c1-3-7-15(13(5-1)17-19-9-10-20-17)23-24-16-8-4-2-6-14(16)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
InChIキー |
LLIKEGSXFJLGKW-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
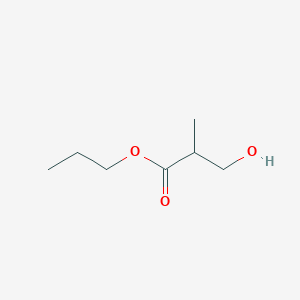
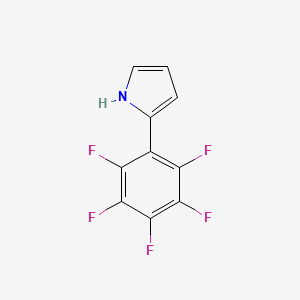
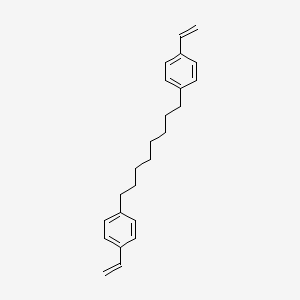

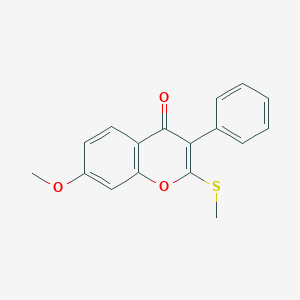
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

